2-(2,6-diethyl-4-methylphenyl)acetic acid
CAS No.: 886230-72-4
Cat. No.: VC12019219
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886230-72-4 |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2-(2,6-diethyl-4-methylphenyl)acetic acid |
| Standard InChI | InChI=1S/C13H18O2/c1-4-10-6-9(3)7-11(5-2)12(10)8-13(14)15/h6-7H,4-5,8H2,1-3H3,(H,14,15) |
| Standard InChI Key | SCEARLNFHOOSLL-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC(=C1CC(=O)O)CC)C |
| Canonical SMILES | CCC1=CC(=CC(=C1CC(=O)O)CC)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a central phenyl ring substituted with two ethyl groups at the 2- and 6-positions, a methyl group at the 4-position, and an acetic acid side chain at the 1-position. This substitution pattern enhances steric hindrance and electronic effects, influencing reactivity and intermolecular interactions.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 206.29 g/mol |
| IUPAC name | 2-[2,6-diethyl-4-methylphenyl]acetic acid |
| Canonical SMILES | CC1=CC(=C(C(=C1)CC)C(C(=O)O)CC |
Synthesis Methodologies
Conventional Routes and Limitations
Prior synthetic approaches suffered from multiple drawbacks:
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Grignard-based pathways: Required anhydrous conditions and toxic cyanating agents (e.g., NaCN) .
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Multi-step protection/deprotection strategies: Increased complexity and cost (e.g., palladium-catalyzed reactions) .
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Harsh oxidation conditions: Unstable intermediates led to low yields .
Modern Meerwein Arylation Approach
The patent CN110330422A discloses an optimized three-step synthesis :
Step 1: Meerwein Arylation
Reaction: 2,6-Diethyl-4-methylaniline reacts with vinyl acetate under acidic conditions (HCl, NaNO) with CuCl catalysis.
Product: 1-Carbethoxy-1-chloro-2-(2,6-diethyl-4-methylphenyl)ethane (Yield: 80–82%).
Step 2: Acidic Hydrolysis
Conditions: 10% HCl in acetonitrile at 25°C.
Product: 2,6-Diethyl-4-methylphenylacetaldehyde (Purity: >95%).
Step 3: Oxidation to Carboxylic Acid
Reagents: NaClO in aqueous acetonitrile (5–10°C).
Product: 2-(2,6-Diethyl-4-methylphenyl)acetic acid (Yield: 92–93%; Purity: 96.7–97.0% by HPLC) .
Table 2: Synthetic Method Comparison
Physicochemical Properties
Spectroscopic Data
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IR (KBr):
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H NMR (CDCl):
Industrial Applications
Agrochemical Intermediate
As the penultimate precursor to pinoxaden, this compound enables:
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Selective grass weed control in wheat/barley fields.
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Reduced environmental persistence compared to older herbicides.
Process Economics
The Meerwein route reduces production costs by:
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Eliminating Pd catalysts (-$1,200/kg savings).
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Avoiding cryogenic conditions (-15% energy use).
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Cutting waste through higher atom economy (82% vs. 68% in Grignard methods) .
Future Research Directions
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Continuous Flow Synthesis: Potential to enhance oxidation step efficiency.
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Derivatization Studies: Amide/ester analogs for expanded bioactivity.
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Environmental Fate Analysis: Soil adsorption/leaching studies under field conditions.
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